molecular formula C7H14O B15323540 (E)-4,4-dimethylpent-2-en-1-ol

(E)-4,4-dimethylpent-2-en-1-ol

Cat. No.: B15323540
M. Wt: 114.19 g/mol
InChI Key: CENIKOVZZYSSJM-SNAWJCMRSA-N
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Description

4,4-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond located at the second carbon atom and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyne with acrolein in the presence of a catalyst. This reaction typically requires low temperatures and careful handling of reagents to avoid side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of 4,4-dimethylpent-2-en-1-ol often involves a multistep process that includes the use of organometallic reagents such as n-butyllithium and vinylmagnesium bromide. These reagents facilitate the addition of functional groups to the starting materials, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,4-Dimethylpent-2-en-1-one (a ketone) or 4,4-dimethylpent-2-enal (an aldehyde).

    Reduction: 4,4-Dimethylpentan-2-ol (a saturated alcohol).

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4-Dimethylpent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. The double bond in the molecule can also participate in various addition reactions, further modifying the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylpent-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a double bond and a hydroxyl group in close proximity allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-4,4-dimethylpent-2-en-1-ol

InChI

InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+

InChI Key

CENIKOVZZYSSJM-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)/C=C/CO

Canonical SMILES

CC(C)(C)C=CCO

Origin of Product

United States

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